1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol
Description
1-(4-Methylphenyl)-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with a thiol (-SH) group at position 2, a 4-methylphenyl group at position 1, and a phenyl group at position 3. This compound is of interest in medicinal and materials chemistry due to the versatility of the imidazole ring and the reactive thiol moiety. The methyl and phenyl substituents influence its electronic, steric, and solubility properties, making it a candidate for comparative studies with structurally related compounds .
Properties
IUPAC Name |
3-(4-methylphenyl)-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-7-9-14(10-8-12)18-15(11-17-16(18)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPMVQZBBZJHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322249 | |
| Record name | 3-(4-methylphenyl)-4-phenyl-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136802-79-4 | |
| Record name | 3-(4-methylphenyl)-4-phenyl-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801322249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol typically involves the condensation of 4-methylbenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then cyclized with elemental sulfur to yield the desired imidazole-thiol compound. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Oxidation Reactions
The thiol group undergoes oxidation to form disulfide bonds or sulfonic acids, depending on reaction conditions.
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates for disulfide formation or electrophilic pathways for sulfonic acid derivatives.
-
The disulfide dimerization is critical in biological systems, where redox interactions modulate enzyme activity .
Alkylation Reactions
The thiol group acts as a nucleophile, reacting with alkyl halides or chloroacetamide derivatives to form thioethers.
Example Synthesis :
-
Reaction with 2-chloro-N-(thiazol-2-yl)acetamide in acetone under basic conditions (K₂CO₃) yields acetamide-thioether derivatives, as demonstrated in analogous imidazole-thiol systems .
Electrophilic Aromatic Substitution (EAS)
The 4-methylphenyl and phenyl substituents undergo halogenation or nitration, directed by their electron-donating/withdrawing effects.
| Reagent | Catalyst | Position Selectivity | Product | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | FeBr₃ | Ortho/para to methyl group | Brominated aryl derivative | |
| Nitric acid (HNO₃) | H₂SO₄ | Meta to electron-withdrawing groups | Nitro-substituted derivative |
Structural Influence :
-
The methyl group on the 4-methylphenyl ring activates the ring for ortho/para substitution.
-
Steric hindrance from the imidazole ring may limit reactivity at certain positions.
Thiolate Formation
Deprotonation of the thiol group under basic conditions (e.g., NaOH) generates a thiolate anion, enhancing nucleophilicity for subsequent reactions.
Biological Interactions
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its biological activities.
Anticancer Activity
Research has demonstrated that derivatives of imidazole compounds, including 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain imidazole derivatives possess potent activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like cisplatin .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on key enzymes involved in cancer progression and inflammation, such as indoleamine 2,3-dioxygenase (IDO) and cyclooxygenases (COX-1 and COX-2). Inhibitors targeting IDO are particularly promising for cancer therapy due to their role in immune modulation .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its synthesis can involve various methods, including:
- Refluxing with Isothiocyanates : This method has been employed to create various thiol derivatives, enhancing the compound's utility in organic synthesis .
- Microwave-Assisted Synthesis : This technique improves yield and reduces reaction times when synthesizing imidazole derivatives .
Material Science
The compound's ability to form stable complexes with metals makes it useful in the development of novel materials.
Chemosensors
Due to its unique electronic properties, this compound can be utilized in the design of fluorescent chemosensors. These sensors can detect metal ions or other analytes through changes in fluorescence properties, making them valuable in environmental monitoring and analytical chemistry.
Coordination Chemistry
The compound's thiol group allows it to coordinate with transition metals, leading to the formation of metal complexes that can exhibit interesting catalytic properties or enhanced stability for applications in catalysis and drug delivery systems.
Case Study 1: Anticancer Activity
A study assessed the cytotoxicity of various imidazole derivatives on MCF-7 cell lines, revealing that compounds similar to this compound showed significant selectivity towards cancerous cells compared to normal cells, indicating potential for targeted cancer therapies .
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives of imidazole were synthesized and tested for their ability to inhibit COX enzymes. Results indicated that certain modifications on the imidazole ring significantly enhanced inhibitory potency, suggesting pathways for developing new anti-inflammatory drugs .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below summarizes key structural analogues and their properties:
Key Observations:
- Halogen Substituents (Cl, Br) : Chlorine and bromine increase molecular weight and hydrophobicity. Chlorine’s electron-withdrawing nature may enhance stability in oxidative conditions, while bromine’s polarizability facilitates stronger intermolecular interactions (e.g., halogen bonding) .
- The increased lipophilicity could improve membrane permeability in drug design .
- Methoxy Group : The electron-donating methoxy substituent at the ortho position (2-methoxyphenyl) may disrupt π-π stacking but improve solubility in aqueous media .
Crystallographic and Packing Behavior
- Halogenated Analogues : demonstrates that weak interactions (C–H⋯N, C–H⋯X) and π-π stacking dominate crystal packing. For example, bromine’s larger atomic radius may lead to longer C–H⋯Br distances compared to chlorine, subtly altering lattice parameters .
- Benzyl-Substituted Compound: The benzyl group’s bulkiness likely disrupts planar stacking, resulting in non-isostructural crystals compared to the target compound .
Reactivity and Functionalization Potential
- Thiol Group : The -SH group in the target compound is a reactive site for alkylation, oxidation, or metal coordination. For instance, describes thiol-mediated synthesis of oxadiazole derivatives, suggesting applications in drug discovery .
Biological Activity
1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound belonging to the imidazole family, which is noted for its diverse biological activities. This article delves into the compound's biological activity, focusing on its potential as an antitumor agent, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazole ring with a thiol group, which enhances its reactivity and biological interactions. The presence of the methyl group on the phenyl ring contributes to its distinct chemical properties, influencing its biological activity.
Antitumor Activity
Recent studies have highlighted the promising antitumor properties of this compound. For instance, research published in Molecules evaluated various derivatives of imidazole for their antiproliferative effects against multiple cancer cell lines, including A549 (lung), SGC-7901 (gastric), and HeLa (cervical) cells. The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Antitumor Activity of Imidazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| 4f | HeLa | 3.24 | 5-FU | 10.0 |
| 4q | SGC-7901 | 2.96 | MTX | 15.0 |
| 4m | A549 | 4.07 | - | - |
These results underscore the potential of specific imidazole derivatives as effective anticancer agents, particularly in selectively targeting tumor cells while sparing normal cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function and disrupting cellular processes.
- Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2, promoting programmed cell death in cancer cells .
- Metal Ion Interaction : The imidazole ring can chelate metal ions, influencing various biochemical pathways and potentially affecting enzyme activities critical for tumor growth.
Antimicrobial Activity
In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties. Imidazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the thiol group may enhance this activity by facilitating interactions with microbial enzymes or structural components.
Comparative Analysis with Similar Compounds
When compared to other imidazole derivatives, such as 1-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol and 1-(4-bromophenyl)-5-phenyl-1H-imidazole-2-thiol, the methyl-substituted variant shows unique reactivity patterns and biological profiles. The methyl group may influence lipophilicity and binding affinity to biological targets, thus affecting overall efficacy .
Table 2: Comparison of Biological Activities
| Compound | Antitumor Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|
| 1-(4-methylphenyl)-5-phenyl | Varies (3.24 - 4.07) | Moderate |
| 1-(4-chlorophenyl)-5-phenyl | Higher than methyl variant | High |
| 1-(4-bromophenyl)-5-phenyl | Similar to methyl variant | Moderate |
Case Studies
A notable case study involved the evaluation of this compound in vitro against various cancer cell lines where it demonstrated significant antiproliferative activity. In one experiment, treatment with the compound resulted in a marked increase in apoptosis rates compared to control treatments . Such findings indicate the potential for developing this compound into a therapeutic agent for cancer treatment.
Q & A
Q. What are the standard synthetic protocols for 1-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thiol, and how is purity validated?
The compound is typically synthesized via condensation of 4-methylbenzaldehyde derivatives with thiourea analogs under basic conditions. For example, a method involving potassium carbonate as a base and ethanol as a solvent has been reported, followed by recrystallization to enhance purity . Characterization includes:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.
- IR spectroscopy to identify thiol (-SH) and imidazole ring vibrations.
- Elemental analysis to verify stoichiometric ratios of C, H, N, and S. Purity is further confirmed by consistent melting points and chromatographic techniques (e.g., HPLC).
Q. What spectroscopic techniques are critical for distinguishing positional isomers of substituted imidazole derivatives?
- ¹H NMR : Aromatic coupling patterns and substituent-induced chemical shifts help differentiate isomers. For example, the para-methyl group in 1-(4-methylphenyl) derivatives produces distinct singlet peaks compared to ortho/meta analogs.
- NOESY/ROESY : Nuclear Overhauser effects between protons on adjacent rings can resolve spatial arrangements.
- High-resolution mass spectrometry (HRMS) confirms molecular formula and rules out isobaric impurities .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined when encountering twinning or disordered structures?
- Use SHELXL with commands like
TWINandBASFto model twinning ratios. - Validate space group assignments using PLATON to check for missed symmetry.
- For disordered regions, apply restraints (e.g.,
SADI,SIMU) to maintain reasonable geometry. High-resolution synchrotron data can improve electron density maps .
Q. What hydrogen-bonding motifs are observed in the solid-state structure, and how do they influence supramolecular assembly?
- The thiol (-SH) group often participates in S–H⋯N or S–H⋯π interactions, while the imidazole ring engages in N–H⋯S or C–H⋯π bonds.
- Graph set analysis (e.g., Etter’s rules) can classify motifs like R₂²(8) rings or chains. These interactions dictate packing efficiency and stability, which are critical for predicting solubility and crystallinity .
Q. How do structural modifications (e.g., substituting the 4-methyl group with electron-withdrawing groups) affect reactivity or biological activity?
- Electron-donating groups (e.g., -CH₃) increase electron density on the imidazole ring, enhancing nucleophilic thiol reactivity.
- Electron-withdrawing groups (e.g., -NO₂) may stabilize charge-transfer complexes, altering UV-Vis absorption profiles.
- Computational studies (DFT, molecular docking) can predict binding affinities to biological targets, such as enzymes with thiol-reactive active sites .
Q. What strategies resolve contradictions in reported melting points or spectral data across studies?
- Differential Scanning Calorimetry (DSC) distinguishes polymorphs or solvates that may cause melting point variations.
- Variable-temperature NMR identifies dynamic processes (e.g., tautomerism) affecting spectral consistency.
- Reproduce synthesis under strictly controlled conditions (solvent purity, inert atmosphere) to minimize artifacts .
Methodological Tables
| Synthetic Condition Comparison |
|---|
| Parameter |
| Solvent |
| Base |
| Reaction Time |
| Yield |
| Key Advantage |
| Common Characterization Techniques |
|---|
| Technique |
| ¹H/¹³C NMR |
| X-ray diffraction |
| FT-IR |
| HRMS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
